(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride
Overview
Description
“(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1208400-75-2 . It has a molecular weight of 284.18 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H14ClNO.ClH/c1-17-11-8-6-10 (7-9-11)14 (16)12-4-2-3-5-13 (12)15;/h2-9,14H,16H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Metabolite Identification
After administering chlorphenoxamine, a compound related to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, several metabolites were identified in human urine. These included N-demethyl-chlorphenoxamine, chlorphenoxamine-N-oxide, and various phenylethanol and phenylethene derivatives. Some of these compounds were also excreted as conjugates (Goenechea et al., 1987).
In Vivo Metabolism in Rats
Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a ring-substituted psychoactive phenethylamine, revealed various metabolites in rats. The metabolic pathways involved reduction or oxidation processes and desmethylation, with some metabolites undergoing acetylation (Kanamori et al., 2002).
Photogeneration and Reactivity of Aryl Cations
The photochemistry of 4-chlorophenol and 4-chloroanisole, compounds structurally similar to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, leads to the formation of aryl cations. These cations can add to π nucleophiles, indicating potential applications in chemical synthesis (Protti et al., 2004).
Environmental Fate and Behavior
The behavior of benzophenone-8, structurally related to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, was examined in aqueous solutions. This study is relevant for understanding the environmental impact of similar compounds (Santos & Esteves da Silva, 2019).
Synthesis and Characterization of Derivatives
A study involved the synthesis of a coumarin derivative using 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine. This research provides insights into the synthetic applications of compounds similar to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride (Dekić et al., 2020).
Synthesis of Optical Compounds
Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound with high nonlinear optical properties, demonstrates the potential of (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride in optical applications (Mostaghni et al., 2022).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2-chlorophenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15;/h2-9,14H,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENQIONENZRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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